4-(1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid can be synthesized using various methods. One common method involves the condensation reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with thiosemicarbazide. The synthesized compound can be purified using recrystallization with methanol or ethanol. Characterization of the compound can be achieved using spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal agent and plant growth regulator.
Medicine: Explored as a potential drug candidate for treating cancer and neurodegenerative diseases.
Industry: Incorporated into polymers to improve mechanical properties.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, as an antifungal agent, it may disrupt fungal cell wall synthesis or function. As a potential drug candidate, it may target specific proteins or pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
- 4-(1,1-dioxido-2-isothiazolidinyl)benzoic acid
Uniqueness
4-(1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
1368435-70-4 |
---|---|
Molecular Formula |
C9H10N2O4S |
Molecular Weight |
242.3 |
Purity |
95 |
Origin of Product |
United States |
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